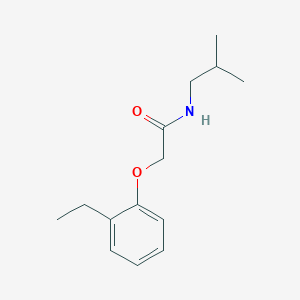

2-(2-ethylphenoxy)-N-isobutylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions to achieve the desired molecular structure. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involved the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by NMR spectroscopy and single-crystal X-ray diffraction, showcasing a method that could potentially be adapted for 2-(2-ethylphenoxy)-N-isobutylacetamide (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been determined using techniques such as single-crystal X-ray diffraction. This method provides insight into the arrangement of atoms within a molecule and how this influences its physical and chemical properties. For instance, the study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its crystallization in the orthorhombic crystal system, which could offer clues to the structural analysis of 2-(2-ethylphenoxy)-N-isobutylacetamide (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include acetylation processes, as demonstrated in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This process, optimized through various parameters, provides insight into the reactivity and chemical behavior of acetamide derivatives (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of N-ethylacetamide and N-isopropylacetamide, including their stable conformers and mirror-image isomers, were determined using NMR spectroscopy with lanthanide shift reagents. These findings contribute to understanding the physical properties of acetamide compounds, which can be applied to 2-(2-ethylphenoxy)-N-isobutylacetamide (Doskočilová & Schneider, 1976).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of acetamide derivatives, are influenced by their molecular structure. For instance, the study on the structure and stereodynamics of N-ethyl-N-9-triptycylacetamide provides valuable insights into the isomeric forms and nitrogen pyramidalization, which are relevant for understanding the chemical behavior of 2-(2-ethylphenoxy)-N-isobutylacetamide (Yamamoto et al., 1997).

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis

Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the complete natural synthesis of antimalarial drugs, demonstrates the importance of specific chemical modifications in drug synthesis and development (Magadum & Yadav, 2018).

Development of Cardiovascular Drugs

Research on dobutamine, a drug developed by modifying isoproterenol's chemical structure to selectively increase cardiac contractility with reduced side effects, illustrates the process of drug design and optimization based on structural modifications for specific therapeutic targets (Tuttle & Mills, 1975).

properties

IUPAC Name |

2-(2-ethylphenoxy)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-12-7-5-6-8-13(12)17-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZXBZTLASSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylphenoxy)-N-(2-methylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)

![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)